molecular formula C21H36N2O9 B13706636 Mal-PEG5-NH-Boc

Mal-PEG5-NH-Boc

Cat. No.: B13706636
M. Wt: 460.5 g/mol
InChI Key: XDEPEGXMZLLZRM-UHFFFAOYSA-N
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Description

Mal-PEG5-NH-Boc is a heterobifunctional polyethylene glycol derivative. It contains a maleimide group and a tert-butoxycarbonyl (Boc) protected amine group. The maleimide group is reactive towards thiol groups, forming stable thioether bonds, while the Boc group can be removed under mild acidic conditions to reveal a free amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG5-NH-Boc typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG5-NH-Boc undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG5-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker for polyethylene glycol spacers and in the synthesis of proteolysis-targeting chimeras (PROTACs).

    Biology: Employed in bioconjugation techniques to link biomolecules.

    Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface modifications

Mechanism of Action

The mechanism of action of Mal-PEG5-NH-Boc involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, allowing for selective reactions with thiol groups and controlled deprotection of the amine group. This makes it highly versatile for various applications in research and industry .

Properties

Molecular Formula

C21H36N2O9

Molecular Weight

460.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H36N2O9/c1-21(2,3)32-20(26)22-6-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-7-23-18(24)4-5-19(23)25/h4-5H,6-17H2,1-3H3,(H,22,26)

InChI Key

XDEPEGXMZLLZRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Origin of Product

United States

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